Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate
Description
Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate (CAS: 2940960-26-7) is a heterocyclic compound featuring a seven-membered oxazepane ring with a vinyl substituent at position 3, a ketone group at position 6, and a tert-butyl ester at position 4. Its molecular formula is C₁₂H₁₉NO₄, with a molar mass of 241.28 g/mol . The vinyl group introduces unique reactivity, enabling applications in drug synthesis, particularly as a building block for functionalization via addition or coupling reactions.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-6-oxo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-9-7-16-8-10(14)6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
HLDNWCFQZZUXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)COCC1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate primarily involves cyclization reactions of suitably functionalized precursors containing oxazepane and vinyl moieties. A commonly reported synthetic approach is as follows:
-
- tert-butyl 4-aminobutyrate (a tert-butyl carbamate derivative)
- Vinyl glyoxylate or related vinyl-containing aldehyde derivatives
-
- The amino group of tert-butyl 4-aminobutyrate reacts with the aldehyde functionality of vinyl glyoxylate under basic conditions.
- The reaction is typically performed under an inert atmosphere (nitrogen or argon) to avoid oxidation of sensitive intermediates.
- Heating the reaction mixture promotes cyclization, forming the seven-membered 1,4-oxazepane ring with the vinyl substituent at position 3 and the ketone at position 6.
-
- Bases such as triethylamine or sodium hydride may be used to facilitate deprotonation and cyclization.
- Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are common, chosen for their ability to dissolve reactants and stabilize intermediates.
-
- Post-reaction, purification techniques such as crystallization or chromatography (silica gel column chromatography) are employed to isolate the pure compound.
This synthetic route is supported by patent literature and chemical supplier data, emphasizing the importance of controlling reaction temperature, solvent polarity, and atmosphere to optimize yield and purity.
Industrial Scale Production
On an industrial scale, the synthesis mirrors laboratory procedures but incorporates process intensification technologies:
Continuous Flow Reactors:
These allow precise control over reaction parameters (temperature, residence time) and improve reproducibility and safety when handling reactive intermediates.Automated Systems:
Automated reagent addition and in-line purification reduce human error and increase throughput.Purification:
Large-scale crystallization and preparative chromatography ensure high purity, which is critical for pharmaceutical applications.Environmental and Safety Considerations:
Use of inert atmospheres, solvent recovery systems, and waste minimization are integral to industrial synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | Room temperature to reflux (~25–80 °C) | Influences cyclization rate and side reactions |
| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation of vinyl and amine groups |
| Base | Triethylamine, sodium hydride | Facilitates nucleophilic attack and ring closure |
| Solvent | Dichloromethane, THF, DMF | Affects solubility and reaction kinetics |
| Reaction Time | Several hours (4–24 h) | Longer times favor complete cyclization |
| Protecting Groups | tert-butyl ester | Enhances stability of carboxylate during synthesis |
Structural Verification and Analysis
Post-synthesis, the compound’s structure is confirmed through:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: Characteristic vinyl proton signals appear between δ 5.0–6.5 ppm.
- ^13C NMR: Carbonyl carbon of the ketone group typically resonates near 170 ppm.
Mass Spectrometry (MS):
Confirms molecular weight (241.28 g/mol) and fragmentation pattern consistent with the proposed structure.X-ray Crystallography:
Applied to resolve stereochemical details and confirm the oxazepane ring conformation, often refined using SHELX software.
Summary Table of Preparation Methods
| Step | Description | Key Considerations |
|---|---|---|
| Precursor Preparation | Synthesis of tert-butyl 4-aminobutyrate and vinyl glyoxylate | Purity of starting materials critical |
| Cyclization Reaction | Reaction under inert atmosphere with base and heating | Control of temperature and atmosphere to optimize yield |
| Purification | Crystallization and chromatography | Removal of side products and unreacted precursors |
| Structural Confirmation | NMR, MS, and X-ray crystallography | Verification of ring formation and substituent position |
| Storage | Cool, inert, dry conditions | Prevent hydrolysis and oxidation |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted oxazepane derivatives.
Scientific Research Applications
Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The vinyl group may also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Key Observations :
- Vinyl vs. Non-Vinyl Analogs: The vinyl group in the target compound increases molar mass by ~26 g/mol compared to tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, enhancing lipophilicity and enabling π-π interactions or radical polymerization .
- Hydroxy vs.
- Bromopentanamido Substituent : The bulky bromine-containing side chain in the bromopentanamido analog significantly increases molecular weight and reactivity, favoring nucleophilic substitutions .
Hydrogen Bonding and Crystallography
The oxo group in the target compound participates in hydrogen-bonding networks , influencing crystal packing and solubility. This contrasts with the hydroxy analog, where the -OH group forms stronger hydrogen bonds but may lead to hydrate formation .
Biological Activity
Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate (CAS Number: 2940960-26-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
| P. aeruginosa | 12 | 19 |
This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study :
A recent study tested the compound on human breast cancer cells (MCF-7), reporting a significant reduction in cell viability at concentrations above 20 µM after 48 hours of exposure. The IC value was determined to be approximately 25 µM, indicating moderate potency .
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties of this compound suggest it may have a role in mitigating oxidative stress in neuronal cells. In models of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors containing oxazepane and vinyl moieties. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, CAS 1272758-40-3 ) are common intermediates. Reaction conditions such as temperature (e.g., room temperature vs. reflux) and catalysts (e.g., acid/base) critically affect regioselectivity and yield. Optimization of protecting groups (e.g., tert-butyl for carboxylate stability ) and solvent polarity (e.g., dichloromethane vs. THF) can minimize side reactions like hydrolysis or dimerization.
Q. How is the structural integrity of this compound verified post-synthesis?
Structural confirmation relies on a combination of NMR (1H/13C) and mass spectrometry . For instance, characteristic peaks for the vinyl group (δ 5.0–6.5 ppm in 1H NMR ) and the oxazepane ring (e.g., carbonyl at ~170 ppm in 13C NMR ) are key markers. X-ray crystallography using SHELX software may resolve stereochemical ambiguities, particularly for the oxazepane ring conformation.
Q. What are the stability considerations for storing this compound under laboratory conditions?
The compound should be stored in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation. The tert-butyl group enhances steric protection of the carboxylate , but exposure to moisture or acidic conditions may hydrolyze the ester. Long-term stability studies recommend monitoring via HPLC for decomposition products (e.g., free oxazepane or vinyl derivatives ).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) of the vinyl and oxazepane moieties, which influence reactivity and binding affinity . Molecular docking studies (using software like AutoDock) may identify modifications (e.g., substituting the vinyl group with electron-withdrawing groups) to improve interactions with target proteins. Experimental validation via SAR (Structure-Activity Relationship) analysis is critical .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between observed and predicted NMR shifts often arise from conformational flexibility of the oxazepane ring. Dynamic NMR experiments (variable-temperature or NOESY) can identify ring-flipping or chair-boat transitions . For mass spectrometry, high-resolution Q-TOF data can distinguish isobaric fragments (e.g., loss of tert-butyl vs. vinyl groups ). Cross-validation with X-ray structures (refined via SHELXL ) is recommended.
Q. How does the vinyl group influence the compound’s reactivity in ring-opening or cycloaddition reactions?
The vinyl moiety enables Diels-Alder or Michael addition reactions, expanding utility in heterocyclic synthesis. For example, under acidic conditions, the oxazepane ring may undergo ring-opening at the amide bond, with the vinyl group acting as a dienophile . Kinetic studies (e.g., monitoring by in-situ IR) can optimize reaction rates and selectivity.
Q. What analytical methods quantify trace impurities in bulk samples?
LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) detects impurities at <0.1% levels. For chiral purity, chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers of the oxazepane ring . Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides orthogonal validation .
Methodological Notes
- Crystallography : SHELX software is preferred for refining crystal structures due to its robustness in handling small-molecule data.
- Safety : While the compound is not classified as hazardous, standard precautions (gloves, goggles, fume hood) apply during handling .
- Data Interpretation : Always cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate ) to identify artifacts or solvent peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
